REACTION_CXSMILES
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Br[C:2]1[CH:9]=[C:8]([F:10])[C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.C(OCC)(=O)C.[CH3:17][N:18](C=O)C>[C-]#N.[Zn+2].[C-]#N.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[F:10][C:8]1[CH:9]=[C:2]([C:17]#[N:18])[CH:3]=[CH:4][C:5]=1[C:6]#[N:7] |f:3.4.5,6.7.8.9.10|
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C#N)C(=C1)F
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Zinc cyanide
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Quantity
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1.75 g
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Type
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catalyst
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Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
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0.6 g
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Type
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catalyst
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Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
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Quantity
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150 mL
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Type
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reactant
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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EXTRACTION
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Details
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extracted with water 50 mL, 2×30 mL, brine (30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
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After rotary evaporation of most solvent
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Type
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WASH
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Details
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eluted with EtOAc/Hexane (1:6)
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Type
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CUSTOM
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Details
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A white solid was obtained (3.73 g)
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Name
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Type
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|
Smiles
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FC1=C(C#N)C=CC(=C1)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |